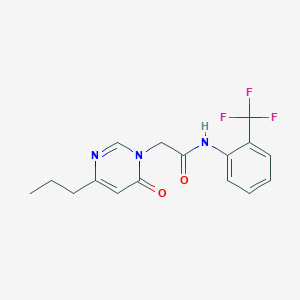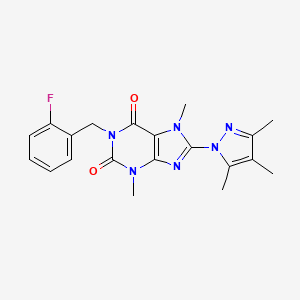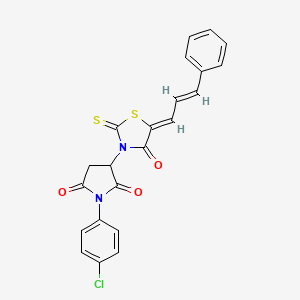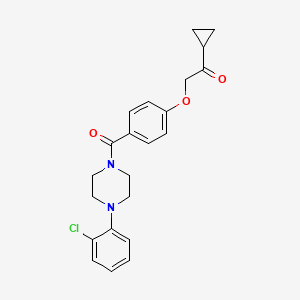
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine ring, a trifluoromethyl group, and an acetamide moiety, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation of the pyrimidine ring using a suitable alkyl halide in the presence of a base such as potassium carbonate.
Formation of the Acetamide Moiety: The acetamide moiety can be introduced by reacting the pyrimidine derivative with an acyl chloride or anhydride in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products
Oxidation: Products include propyl alcohol, propionaldehyde, and propionic acid.
Reduction: Products include the corresponding alcohol derivative of the pyrimidine ring.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating their signaling pathways.
DNA/RNA Interactions: The compound could bind to nucleic acids, affecting their function and expression.
相似化合物的比较
2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other pyrimidine derivatives, such as 2-(6-oxo-4-methylpyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide and 2-(6-oxo-4-ethylpyrimidin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide.
Uniqueness: The presence of the propyl group and the specific arrangement of functional groups in this compound contribute to its distinct chemical properties and potential biological activities.
属性
IUPAC Name |
2-(6-oxo-4-propylpyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-2-5-11-8-15(24)22(10-20-11)9-14(23)21-13-7-4-3-6-12(13)16(17,18)19/h3-4,6-8,10H,2,5,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKOJAXZBBTFOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[3-(methylsulfanyl)phenyl]amino}methyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2667894.png)





![1-{1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2667904.png)

![1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL](/img/structure/B2667910.png)




